3-Amino-3-(5-ethylthiophen-2-yl)propanamide
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Overview
Description
3-Amino-3-(5-ethylthiophen-2-yl)propanamide is an organic compound with the molecular formula C9H14N2OS. It features a thiophene ring substituted with an ethyl group and an amino group, connected to a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-ethylthiophen-2-yl)propanamide typically involves the reaction of 5-ethylthiophene-2-carboxylic acid with appropriate reagents to introduce the amino and propanamide functionalities. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride under microwave irradiation, which facilitates the nucleophilic opening of the succinimide ring and subsequent recyclization .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted under controlled conditions to ensure high yield and purity. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-ethylthiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Amino-3-(5-ethylthiophen-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-ethylthiophen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Similar structure but with a triazole ring instead of a thiophene ring.
3-Amino-3-(5-methylthiophen-2-yl)propanamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-Amino-3-(5-ethylthiophen-2-yl)propanamide is unique due to the presence of the ethyl-substituted thiophene ring, which may confer distinct electronic and steric properties compared to its analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H14N2OS |
---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
3-amino-3-(5-ethylthiophen-2-yl)propanamide |
InChI |
InChI=1S/C9H14N2OS/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H2,11,12) |
InChI Key |
ORVKCZYOWWVNBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(CC(=O)N)N |
Origin of Product |
United States |
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